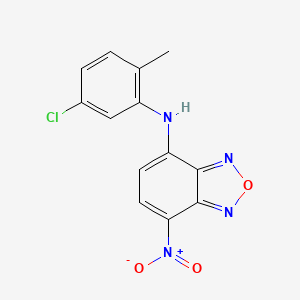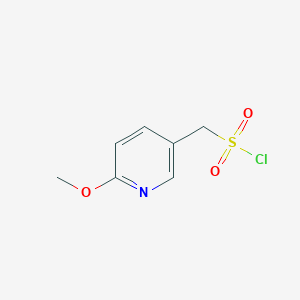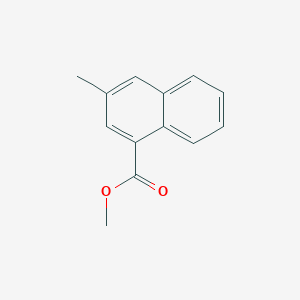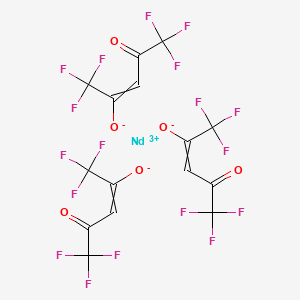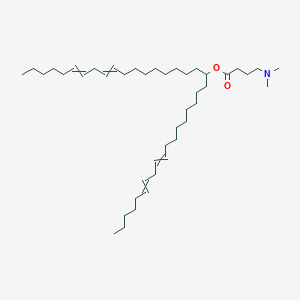
Dlin-M-C3-dma
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dlin-M-C3-dma, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a synthetic ionizable lipid. It is widely used in the formulation of lipid nanoparticles, particularly for drug and gene delivery systems. This compound is characterized by its ability to form stable complexes with nucleic acids, such as DNA and RNA, making it a crucial component in the development of advanced therapeutic delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dlin-M-C3-dma typically begins with linoleyl alcohol as the starting material. The process involves several key steps:
Esterification: Linoleyl alcohol reacts with methanesulfonyl chloride and triethylamine to form the corresponding ester.
Bromination: The ester undergoes bromination using magnesium bromide etherate to yield the brominated intermediate.
Grignard Reaction: The brominated intermediate is subjected to a Grignard reaction, followed by hydrolysis and condensation reactions to produce the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dlin-M-C3-dma undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophilic bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized lipids, while substitution reactions can produce a range of substituted derivatives .
Aplicaciones Científicas De Investigación
Dlin-M-C3-dma has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery.
Biology: The compound is essential for the delivery of nucleic acids in gene therapy.
Medicine: this compound is a key component in the development of mRNA vaccines and other therapeutic agents.
Industry: It is utilized in the formulation of various nanocarriers for targeted drug delivery
Mecanismo De Acción
Dlin-M-C3-dma exerts its effects through its ionizable nature. At acidic pH, the compound becomes positively charged, allowing it to form stable complexes with negatively charged nucleic acids. This interaction facilitates the encapsulation and delivery of genetic material into target cells. The molecular targets include cellular membranes, where the lipid nanoparticles fuse and release their cargo into the cytoplasm .
Comparación Con Compuestos Similares
Similar Compounds
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
SM-102: A lipid used in the formulation of lipid nanoparticles for gene delivery.
Uniqueness
Dlin-M-C3-dma stands out due to its high efficiency in forming stable complexes with nucleic acids and its ability to deliver genetic material effectively into cells. Its unique structure and ionizable properties make it a preferred choice in the development of advanced therapeutic delivery systems .
Propiedades
Fórmula molecular |
C43H79NO2 |
|---|---|
Peso molecular |
642.1 g/mol |
Nombre IUPAC |
heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3 |
Clave InChI |
NRLNQCOGCKAESA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
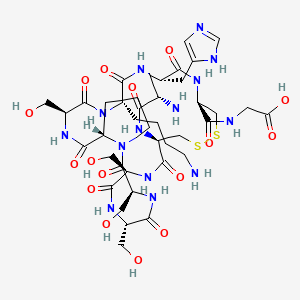
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
![Amino[(3-chlorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B12433467.png)

